molecular formula C22H16ClN3O3 B15104060 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B15104060
M. Wt: 405.8 g/mol
InChI Key: UUKWKNPIBLXQOC-UHFFFAOYSA-N
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Description

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinazoline core, a phenyl group, and a chloro-methoxy substituted phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common method starts with the preparation of the intermediate 3-chloro-4-methoxyphenyl isocyanate. This intermediate is then reacted with appropriate reagents to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-methylphenyl isocyanate
  • 3-chloro-4-methoxyacetophenone

Uniqueness

Compared to similar compounds, 3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenyl-3,4-dihydroquinazoline-7-carboxamide stands out due to its unique quinazoline core and the specific substitution pattern on the phenyl rings. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H16ClN3O3

Molecular Weight

405.8 g/mol

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-4-oxo-N-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C22H16ClN3O3/c1-29-20-10-8-16(12-18(20)23)26-13-24-19-11-14(7-9-17(19)22(26)28)21(27)25-15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27)

InChI Key

UUKWKNPIBLXQOC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4)Cl

Origin of Product

United States

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